molecular formula C8H12O3 B1449308 Ethyl 2-(oxetan-3-ylidene)propanoate CAS No. 1467674-33-4

Ethyl 2-(oxetan-3-ylidene)propanoate

Cat. No.: B1449308
CAS No.: 1467674-33-4
M. Wt: 156.18 g/mol
InChI Key: VSHJKTMCWDSHFH-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-ylidene)propanoate: is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. . This compound features an oxetane ring, which is a four-membered cyclic ether, and is of significant interest in various fields of scientific research due to its unique structural properties.

Scientific Research Applications

Chemistry: Ethyl 2-(oxetan-3-ylidene)propanoate is used as a building block in organic synthesis due to its reactive oxetane ring, which can undergo various chemical transformations.

Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The oxetane ring is known to influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1:

    Method 2:

Industrial Production Methods: Industrial production methods for ethyl 2-(oxetan-3-ylidene)propanoate are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(oxetan-3-ylidene)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reagents like lithium borohydride or palladium on activated carbon in the presence of hydrogen.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium borohydride, palladium on activated carbon with hydrogen.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the oxetane ring.

    Reduction: Formation of reduced derivatives, such as 2-(oxetan-3-yl)propan-1-ol.

    Substitution: Formation of substituted oxetane derivatives.

Comparison with Similar Compounds

    Methyl 2-(oxetan-3-ylidene)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

    2-(oxetan-3-yl)propan-1-ol: A reduced derivative of ethyl 2-(oxetan-3-ylidene)propanoate.

    Azetidine derivatives: Compounds containing a four-membered nitrogen ring, similar in size and reactivity to oxetane derivatives.

Uniqueness: this compound is unique due to its specific combination of an oxetane ring and an ethyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJKTMCWDSHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triethyl 2-phosphonopropionate (800 mg, 3.4 mmol) in anhydrous THF (3 mL) was added potassium tert-butoxide (340 mg, 3.1 mmol). The reaction was stirred for 1 h at RT then oxetan-3-one (CAS-RN 6704-31-0, available from commercial suppliers, 220 mg, 3.1 mmol) was added in a single portion. The reaction was heated at reflux for 20 h then cooled to RT and adsorbed onto silica gel. Purification by automated column chromatography (Biotage SP4) on silica gel (12 g Grace cartridges) eluting with EtOAc: n-heptane (gradient elution, 0% (equil., 5 CV), 0% (5 CV) 0-100% (25CV), 100% (10 CV)) afforded (i) (151 mg, 31%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(oxetan-3-ylidene)propanoate

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